molecular formula C18H29NO5 B8796538 3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol

3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol

Cat. No.: B8796538
M. Wt: 339.4 g/mol
InChI Key: QRGPBHJISNOBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol is an organic compound with a complex structure that includes a tert-butyl group, a hydroxypropyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenylethylamine with tert-butyl chloroformate to form the carbamate. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a carbonyl compound, while reduction of nitro groups would yield amines.

Scientific Research Applications

3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with enzymes or receptors, while the dimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol is unique due to the presence of both the hydroxypropyl and dimethoxyphenyl groups

Properties

Molecular Formula

C18H29NO5

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-hydroxypropyl)carbamate

InChI

InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(10-6-12-20)11-9-14-7-8-15(22-4)16(13-14)23-5/h7-8,13,20H,6,9-12H2,1-5H3

InChI Key

QRGPBHJISNOBQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCO)CCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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